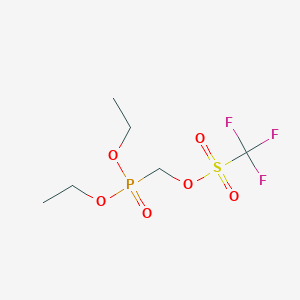

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate

Descripción general

Descripción

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate is an organophosphorus compound known for its reactivity and utility in organic synthesis. It is characterized by the presence of a phosphonate group and a triflate group, making it a versatile reagent in various chemical transformations.

Métodos De Preparación

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate is typically synthesized from diethyl hydroxymethylphosphonate. The preparation involves the reaction of diethyl hydroxymethylphosphonate with triflic anhydride, resulting in the formation of diethylphosphonomethyltriflate . This reaction is carried out under mild conditions and yields the desired product in good to excellent yields .

Análisis De Reacciones Químicas

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate undergoes a variety of chemical reactions, including:

Substitution Reactions: It reacts readily with oxygen and nitrogen nucleophiles, forming phosphonylated derivatives.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving diethylphosphonomethyltriflate are less documented, its structural analogs undergo such transformations under appropriate conditions.

Major Products: The major products formed from these reactions are typically phosphonylated compounds, which can be further utilized in various synthetic applications.

Aplicaciones Científicas De Investigación

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of diethylphosphonomethyltriflate involves its ability to act as an electrophile, facilitating the substitution of nucleophiles at the phosphonate group. This reactivity is primarily due to the presence of the triflate group, which is a good leaving group, making the phosphonate group more susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate can be compared with other phosphonates and triflates:

Propiedades

Fórmula molecular |

C6H12F3O6PS |

|---|---|

Peso molecular |

300.19 g/mol |

Nombre IUPAC |

diethoxyphosphorylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C6H12F3O6PS/c1-3-13-16(10,14-4-2)5-15-17(11,12)6(7,8)9/h3-5H2,1-2H3 |

Clave InChI |

BNKDGTGYTVFGBY-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(COS(=O)(=O)C(F)(F)F)OCC |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)

![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)

![[3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)

![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)